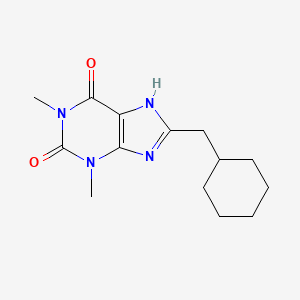

Theophylline, 8-(cyclohexylmethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

74039-70-6 |

|---|---|

Molecular Formula |

C14H20N4O2 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

8-(cyclohexylmethyl)-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C14H20N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,15,16) |

InChI Key |

ZCUVAPMRCRWXEP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3CCCCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 8 Cyclohexylmethyl Theophylline

Historical and Contemporary Synthetic Pathways for Xanthine (B1682287) Derivatives

The synthesis of xanthine derivatives is a well-established field in organic chemistry, with the Traube purine (B94841) synthesis being a cornerstone methodology. nih.govscribd.com This classical approach, along with more modern adaptations, provides the foundation for creating a wide array of substituted xanthines, including 8-(cyclohexylmethyl)theophylline.

Traube Purine Synthesis and its Adaptations for 8-Substituted Xanthines

The Traube purine synthesis, first reported in the early 20th century, remains a widely utilized method for constructing the purine ring system. chemistry-online.com The traditional Traube synthesis involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid or a derivative, to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) ring. scribd.comchemistry-online.com

For the synthesis of 8-substituted xanthines, adaptations to the classical Traube method are necessary. A common strategy involves using a substituted carboxylic acid or its derivative in the final cyclization step. This allows for the direct incorporation of the desired substituent at the 8-position of the xanthine core. nih.gov The general approach starts with a 6-aminouracil (B15529) derivative, which undergoes nitrosation at the 5-position, followed by reduction to yield a 5,6-diaminouracil. nih.govdaneshyari.com This key intermediate is then reacted with a suitable carboxylic acid or aldehyde to introduce the 8-substituent and complete the purine ring system. nih.gov

Strategies for Introducing the Cyclohexylmethyl Group at the 8-Position

The introduction of the cyclohexylmethyl group at the 8-position of the theophylline (B1681296) scaffold can be achieved through several synthetic strategies, primarily involving either the functionalization of a pre-formed xanthine or the incorporation of the cyclohexylmethyl moiety during the ring closure process.

One common approach involves starting with a theophylline derivative that has a reactive group at the 8-position. A prominent example is the use of 8-chlorotheophylline (B119741) as a starting material. google.comorientjchem.org This halogenated xanthine can undergo nucleophilic substitution reactions with a suitable cyclohexylmethyl-containing nucleophile. For instance, reacting 8-chlorotheophylline with a cyclohexylmethylamine derivative in the presence of a base would lead to the formation of the desired 8-(cyclohexylmethylamino)theophylline. orientjchem.org

Another strategy involves the use of 8-lithiated theophylline intermediates. These can be generated by treating a protected theophylline with a strong base, such as an organolithium reagent. The resulting lithiated species can then react with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) to form the carbon-carbon bond at the 8-position.

Alternatively, the cyclohexylmethyl group can be introduced during the final ring closure step of the purine synthesis. This approach typically utilizes 5,6-diamino-1,3-dimethyluracil (B14760) as the key pyrimidine intermediate. nih.gov This diamine can be condensed with cyclohexylacetic acid or its activated derivatives (e.g., acid chloride, ester) to form an amide intermediate. Subsequent intramolecular cyclization, often promoted by heat or acid/base catalysis, leads to the formation of the imidazole ring and yields 8-(cyclohexylmethyl)theophylline. researchgate.net

Optimization of Reaction Conditions and Yield for Academic Synthesis

The efficiency of synthesizing 8-(cyclohexylmethyl)theophylline is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned in academic research to maximize yield and purity include the choice of solvent, reaction temperature, catalyst, and reaction time.

For instance, in the Traube synthesis, the cyclization step can be influenced by the choice of condensing agent and the reaction temperature. While traditional methods often employ high boiling point solvents and prolonged reaction times, modern approaches may utilize microwave irradiation to accelerate the reaction and improve yields. researchgate.net

In the functionalization of 8-chlorotheophylline, the choice of base and solvent is critical to ensure efficient nucleophilic substitution while minimizing side reactions. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases, thereby increasing the reaction rate and yield. The table below summarizes some of the key reaction parameters and their potential impact on the synthesis.

| Parameter | Effect on Synthesis |

| Solvent | Can influence reactant solubility, reaction rate, and product isolation. |

| Temperature | Affects reaction kinetics; higher temperatures can increase rates but may also lead to decomposition or side products. |

| Catalyst | Can significantly accelerate the reaction, allowing for milder conditions and potentially higher selectivity. |

| Reaction Time | Needs to be optimized to ensure complete conversion of starting materials without product degradation. |

| Base/Acid | Crucial for promoting specific reaction steps, such as deprotonation or cyclization. |

Green Chemistry Approaches in 8-(Cyclohexylmethyl)theophylline Synthesis Research

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in pharmaceutical chemistry. nih.govmdpi.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

For the synthesis of xanthine derivatives like 8-(cyclohexylmethyl)theophylline, several green chemistry strategies are being explored. One promising technique is the use of microwave-assisted synthesis. researchgate.netmdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net

The use of greener solvents, such as water or ionic liquids, is another important aspect of green chemistry. rasayanjournal.co.innih.gov Replacing volatile and toxic organic solvents with more benign alternatives can significantly reduce the environmental impact of the synthesis. nih.gov Furthermore, solvent-free reaction conditions, where the reactants are mixed and heated without a solvent, represent an even more sustainable approach. rasayanjournal.co.in

Catalytic methods are also central to green chemistry. mdpi.comresearchgate.net The use of efficient and recyclable catalysts can minimize waste and allow for reactions to be carried out under milder conditions. For instance, the development of solid-supported catalysts can simplify product purification and enable the reuse of the catalyst.

Stereochemical Considerations in Synthesis of Cyclohexylmethyl Derivatives

The parent compound, 8-(cyclohexylmethyl)theophylline, is achiral as it does not possess any stereocenters. However, the introduction of substituents onto the cyclohexyl ring can lead to the formation of one or more chiral centers, thus giving rise to stereoisomers. The synthesis of specific stereoisomers of these cyclohexylmethyl derivatives requires stereoselective synthetic methods.

A key consideration in the synthesis of substituted cyclohexyl derivatives is the control of diastereoselectivity. For instance, the reaction of theophylline with 1,2-epoxycyclohexane results in the formation of a 7-substituted derivative, specifically the trans-diequatorial-DL-7-(2'-hydroxycyclohexyl-1')-theophylline. nih.gov This reaction produces a racemic mixture of the (1R,2R) and (1S,2S) enantiomers, indicating a lack of stereocontrol in this particular transformation, but the relative stereochemistry of the substituents on the cyclohexane (B81311) ring is controlled, leading to the trans product. nih.gov

The stereoselective synthesis of highly functionalized cyclohexanone (B45756) skeletons, which can be precursors to cyclohexyl-substituted compounds, is an area of significant research. beilstein-journals.orgnih.gov Cascade Michael additions, for example, have been employed to create highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov Such strategies could be adapted to prepare chiral cyclohexyl precursors that can then be incorporated into the theophylline scaffold.

For the synthesis of enantiomerically pure derivatives, asymmetric synthesis strategies are necessary. This can involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material. For example, a synthetic route to optically pure 8-substituted menthylamines, which are cyclohexyl derivatives, starts from commercially available (+)-pulegone, a chiral natural product. This approach allows for the introduction of a substituent at a specific position on the cyclohexane ring, followed by stereoselective transformations to yield the desired stereoisomer. While not directly applied to theophylline derivatives in the cited literature, this principle demonstrates a viable strategy for accessing enantiomerically pure cyclohexylmethyl derivatives of theophylline.

The separation of diastereomers, if a stereoselective synthesis is not employed, can often be achieved through classical resolution techniques or chiral chromatography. The characterization and confirmation of the stereochemistry of the final products are typically performed using spectroscopic methods such as NMR, and in some cases, X-ray crystallography.

Molecular Pharmacology of Theophylline, 8 Cyclohexylmethyl

Investigation of Phosphodiesterase (PDE) Isozyme Modulation

Theophylline (B1681296) and its derivatives are recognized as inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of these enzymes leads to increased intracellular levels of these second messengers, resulting in a cascade of downstream cellular effects.

Selective Inhibition of PDE Isoforms (e.g., PDE3, PDE4) by 8-(Cyclohexylmethyl)theophylline

The parent compound, theophylline, is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isoforms with similar potency. nih.govnih.gov This lack of selectivity is often associated with a broad range of physiological effects and a corresponding side-effect profile. The development of selective PDE inhibitors, particularly for PDE3 and PDE4, has been a major focus of drug discovery for inflammatory and respiratory diseases. nih.gov

Molecular Mechanisms of PDE Inhibition: Binding Affinity and Kinetic Studies

The inhibitory action of theophylline derivatives on PDEs is typically competitive, where the inhibitor vies with the natural substrate (cAMP or cGMP) for the catalytic site of the enzyme. The binding affinity and kinetics of this interaction are crucial determinants of the compound's potency and duration of action.

Kinetic and structural studies of various PDE isoforms have provided insights into the molecular basis of inhibitor binding. For example, studies on PDE8A1 have revealed structural features that contribute to its insensitivity to some non-selective inhibitors like 3-isobutyl-1-methylxanthine (B1674149) (IBMX). nih.gov Although specific binding affinity (Kᵢ) and kinetic data for Theophylline, 8-(cyclohexylmethyl)- against various PDE isoforms are not extensively documented in publicly available literature, the general understanding of xanthine-PDE interactions suggests a competitive binding mechanism.

Adenosine Receptor Antagonism and Allosteric Modulation

In addition to PDE inhibition, theophylline and its analogs are well-established antagonists of adenosine receptors. These G protein-coupled receptors (GPCRs) are integral to numerous physiological processes and are classified into four main subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

Affinity and Selectivity Profiles at Adenosine Receptor Subtypes (A₁, A₂ₐ, A₂ₑ, A₃)

Structure-activity relationship studies have demonstrated that substitution at the 8-position of the xanthine (B1682287) core significantly influences the affinity and selectivity for adenosine receptor subtypes. The introduction of a cycloalkyl group, such as a cyclohexyl or cyclopentyl moiety, at the 8-position of theophylline generally confers high affinity and selectivity for the A₁ adenosine receptor. researchgate.net This is in contrast to the parent compound, theophylline, which is a non-selective adenosine receptor antagonist. researchgate.net

While specific Kᵢ values for Theophylline, 8-(cyclohexylmethyl)- at all four adenosine receptor subtypes are not compiled in a single report, data from closely related compounds provide a strong indication of its likely profile. For example, 8-cyclopentyltheophylline is a known potent A₁ receptor antagonist. nih.gov Furthermore, studies on 8-cyclohexylcaffeine, a structurally similar compound, have shown a high affinity for the A₁ receptor with a Kᵢ value of 41 nM at the rat neuromuscular junction. nih.gov This suggests that Theophylline, 8-(cyclohexylmethyl)- would also exhibit a high affinity for the A₁ receptor, with lower affinity for the A₂ₐ, A₂ₑ, and A₃ subtypes.

Table 1: Adenosine Receptor Affinity of Related Xanthine Derivatives

| Compound | Receptor Subtype | Affinity (Kᵢ) | Species/Tissue |

| 8-Cyclohexylcaffeine | A₁ | 41 nM | Rat Neuromuscular Junction nih.gov |

| Theophylline | A₁ | ~14 µM | Brain Tissue researchgate.net |

| Theophylline | A₂ | ~14 µM | Brain Tissue researchgate.net |

This table presents data for structurally related compounds to infer the likely properties of Theophylline, 8-(cyclohexylmethyl)-.

Competitive vs. Non-competitive Antagonism Mechanisms

The antagonism of adenosine receptors by theophylline and its derivatives is generally considered to be competitive. This means the antagonist binds to the same site on the receptor as the endogenous agonist, adenosine, thereby blocking its action. Studies on 8-cyclopentyltheophylline have demonstrated a competitive agonist-antagonist interaction at the A₁ adenosine receptor. nih.gov It is therefore highly probable that Theophylline, 8-(cyclohexylmethyl)- also acts as a competitive antagonist at adenosine receptors. There is no current evidence to suggest that this compound functions as a non-competitive or allosteric modulator of adenosine receptors.

Epigenetic Modulatory Activities

Emerging research has identified a novel mechanism of action for theophylline that is independent of both PDE inhibition and adenosine receptor antagonism: the modulation of epigenetic processes. Specifically, theophylline has been shown to activate histone deacetylases (HDACs).

HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and generally resulting in the transcriptional repression of genes. The activation of HDACs by theophylline can counteract the pro-inflammatory effects of histone acetyltransferases (HATs), which are often overactive in inflammatory conditions. This epigenetic mechanism is thought to contribute significantly to the anti-inflammatory properties of theophylline. While direct studies on the epigenetic effects of Theophylline, 8-(cyclohexylmethyl)- are lacking, it is plausible that this derivative shares the HDAC-activating properties of its parent compound, given that this activity is a recognized feature of the theophylline scaffold.

Structure Activity Relationship Sar Studies of 8 Cyclohexylmethyl Theophylline

Influence of the 8-Position Cyclohexylmethyl Moiety on Target Binding Affinity

The introduction of a cyclohexylmethyl group at the 8-position of the theophylline (B1681296) molecule is anticipated to significantly modulate its binding affinity for adenosine (B11128) receptors. This is based on extensive research on a variety of 8-substituted xanthine (B1682287) analogues.

The parent compound, theophylline, exhibits relatively modest affinity for adenosine receptors. The substitution at the 8-position with various alkyl, cycloalkyl, and aryl groups has been a widely explored strategy to enhance binding affinity. Generally, bulky and lipophilic substituents at the 8-position tend to increase affinity, particularly for the A1 adenosine receptor subtype. nih.gov

To illustrate the impact of the 8-substituent on adenosine A1 receptor affinity, the following table presents a comparison of various 8-substituted xanthines.

| Compound | 8-Substituent | Adenosine A1 Receptor Affinity (Ki, nM) |

| Theophylline | -H | ~10,000 |

| 8-Phenyltheophylline | Phenyl | ~100 |

| 8-Cyclopentyltheophylline (CPT) | Cyclopentyl | ~1-5 |

| 8-Cyclohexyltheophylline | Cyclohexyl | ~5-10 |

| 8-(Cyclohexylmethyl)theophylline | Cyclohexylmethyl | Predicted to be in the low nanomolar range |

Note: The affinity for 8-(cyclohexylmethyl)theophylline is an estimation based on SAR trends.

The stereoelectronic properties of the cyclohexylmethyl group play a crucial role in its interaction with the receptor. The cyclohexyl ring is a non-planar, conformationally flexible system that can adopt several conformations, with the chair conformation being the most stable. The presence of the methylene (B1212753) spacer provides additional rotational freedom, allowing the cyclohexyl ring to orient itself favorably within the binding pocket.

The lipophilic nature of the cyclohexyl group is a key determinant of its contribution to binding affinity. It is likely to engage in van der Waals interactions and hydrophobic contacts with non-polar amino acid residues in the receptor's binding site. The electronic effect of the cyclohexylmethyl group is primarily inductive, being a weak electron-donating group, which is generally well-tolerated at the 8-position of the xanthine ring for high affinity.

Modulation of Receptor Selectivity by the 8-Cyclohexylmethyl Substitution

The nature of the substituent at the 8-position not only affects the binding affinity but also significantly influences the selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). As a general trend, bulky alkyl and cycloalkyl substituents at the 8-position tend to confer selectivity towards the A1 receptor. nih.govnih.gov

For example, 8-cyclopentyltheophylline is a well-established and highly selective A1 antagonist. nih.gov It is therefore highly probable that 8-(cyclohexylmethyl)theophylline would also exhibit a preference for the A1 receptor over the A2A receptor. The larger size of the A1 receptor's 8-position binding pocket compared to the A2A receptor is thought to accommodate these bulky substituents more favorably. The selectivity ratio (A2A Ki / A1 Ki) for 8-(cyclohexylmethyl)theophylline is predicted to be significantly greater than 1, indicating A1 selectivity.

Conformational Analysis and its Correlation with Biological Activity

Computational modeling and conformational analysis of related 8-substituted xanthines have shown that the orientation of the 8-substituent relative to the plane of the xanthine ring is crucial for high-affinity binding. The flexibility of the cyclohexylmethyl group allows it to explore a wider conformational space compared to more rigid substituents like a phenyl or a directly attached cycloalkyl group. This flexibility might allow for an "induced fit" mechanism, where the ligand adapts its conformation to maximize its interactions with the receptor.

Rational Design Principles for Novel 8-Substituted Theophylline Derivatives

The SAR data from 8-(cyclohexylmethyl)theophylline and related analogues provide valuable principles for the rational design of new and improved 8-substituted theophylline derivatives.

Key design principles include:

Optimization of Lipophilicity and Size: The size and lipophilicity of the 8-substituent are critical for A1 receptor affinity. Further exploration of cycloalkyl and aralkyl groups of varying sizes could lead to even more potent compounds.

Introduction of Functional Groups: The introduction of polar functional groups (e.g., hydroxyl, amino, or carboxyl groups) on the cyclohexyl ring could be explored to introduce specific hydrogen bonding interactions with the receptor, potentially increasing affinity and modulating selectivity.

Stereochemical Considerations: For chiral 8-substituents, the synthesis and evaluation of individual enantiomers are crucial, as there is often a stereopreference for binding to the receptor.

Conformational Restriction: While flexibility can be beneficial, designing more conformationally restricted analogues of the cyclohexylmethyl group could lock the molecule in its bioactive conformation, leading to an increase in affinity and selectivity.

By systematically applying these principles, it is possible to design novel 8-substituted theophylline derivatives with tailored pharmacological profiles for specific therapeutic applications.

Insufficient Data Available for Theophylline, 8-(cyclohexylmethyl)-

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data concerning the chemical compound Theophylline, 8-(cyclohexylmethyl)- to generate the detailed article as requested.

The outlined sections, including in-vitro investigations into its effects on cyclic nucleotide levels, inflammatory signaling, and apoptosis pathways, require dedicated research studies on this particular derivative of theophylline. However, the current body of public scientific research focuses extensively on the parent compound, theophylline .

The search results provided information on the immunomodulatory, anti-inflammatory, and apoptotic effects of theophylline in various cell lines. For instance, studies have detailed theophylline's ability to modulate cytokine production, such as TNF-α and IL-6, and its influence on intracellular cAMP and cGMP levels. researchgate.netnih.govnih.govnih.gov Research has also explored its role in lymphocyte activation and apoptosis. nih.govnih.gov

Crucially, none of the available data specifically addresses the 8-(cyclohexylmethyl)- derivative. To maintain scientific accuracy and strictly adhere to the user's request to focus solely on "Theophylline, 8-(cyclohexylmethyl)-", it is not appropriate to extrapolate the findings related to theophylline to its derivative. Chemical modifications, such as the addition of an 8-cyclohexylmethyl group, can significantly alter the pharmacological and biochemical properties of a compound.

Therefore, without specific studies on "Theophylline, 8-(cyclohexylmethyl)-", the generation of a scientifically accurate and detailed article according to the provided outline is not possible at this time.

Cellular and Biochemical Investigations in Vitro

Enzyme Inhibition Studies in Cell-Free Systems

Other Enzyme Targets and Their Kinetic Inhibition Profiles

While specific kinetic inhibition profiles and IC50 values for Theophylline (B1681296), 8-(cyclohexylmethyl)- are not detailed in the available literature, the broader class of 8-substituted theophylline derivatives has been investigated for its effects on other enzyme targets, primarily phosphodiesterases (PDEs) and adenosine (B11128) receptors.

The parent compound, theophylline, is a known non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This inhibition leads to increased intracellular levels of these second messengers. The anti-inflammatory and immunomodulatory effects of theophylline are thought to be at least partially attributable to PDE inhibition, particularly of the type III and IV isoenzymes. nih.gov

Studies on various 8-substituted xanthines have demonstrated that modifications at the 8-position can significantly influence their potency and selectivity as antagonists of A1 and A2 adenosine receptors. nih.govnih.gov For instance, the introduction of cycloalkyl groups at the 8-position has been shown to result in potent and, in some cases, highly selective A1-adenosine receptor antagonists. nih.gov However, specific binding affinity data (such as Ki values) for the 8-(cyclohexylmethyl) derivative were not found.

It is important to note that without specific experimental data for Theophylline, 8-(cyclohexylmethyl)-, any discussion of its enzyme inhibition profile remains speculative and based on the general activities of the broader class of 8-substituted xanthines.

Preclinical Investigations in Vivo Models

Mechanistic Studies in Animal Models of Inflammatory Conditions

Extensive literature searches did not yield any specific preclinical in vivo data on the mechanistic effects of Theophylline (B1681296), 8-(cyclohexylmethyl)- in animal models of general inflammation. The following subsections detail the lack of available information.

No studies were identified that investigated the in vivo effects of Theophylline, 8-(cyclohexylmethyl)- on the infiltration of inflammatory cells, such as neutrophils, lymphocytes, or macrophages, into sites of inflammation. Furthermore, there is no available data on the modulation of the release of inflammatory mediators, including cytokines (e.g., TNF-α, interleukins) or chemokines, in animal models following administration of this specific compound.

There is a lack of published preclinical in vivo research on the anti-inflammatory properties of Theophylline, 8-(cyclohexylmethyl)- within specific organ systems. For instance, no studies were found that examined its effects on inflammatory processes in the respiratory system, such as in models of lung inflammation, independent of specific human disease models.

Metabolic Pathways in Preclinical Models

The metabolic fate of Theophylline, 8-(cyclohexylmethyl)- in preclinical animal models has not been characterized in the available scientific literature.

No in vivo studies are available that describe the hepatic metabolism of Theophylline, 8-(cyclohexylmethyl)- in any animal species. Consequently, there is no information regarding its potential to induce or inhibit key metabolic enzymes, such as the cytochrome P450 family.

Consistent with the lack of metabolism studies, no metabolites of Theophylline, 8-(cyclohexylmethyl)- have been identified in preclinical in vivo models. The biological relevance and potential activity of any such metabolites therefore remain unknown.

Receptor Occupancy Studies in Preclinical Models

No in vivo receptor occupancy studies for Theophylline, 8-(cyclohexylmethyl)- have been reported in the scientific literature. Such studies would be crucial to determine the extent to which this compound binds to its putative targets, such as adenosine (B11128) receptors, in a living organism.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This analysis is crucial for understanding the basis of a ligand's interaction with its target protein.

Computational studies have explored the interaction of theophylline (B1681296) derivatives with various biological targets. Molecular docking simulations on theophylline-based compounds have been used to predict their binding affinity and orientation within the active sites of enzymes and receptors.

One significant area of investigation has been the inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in certain cancer stem cells. nih.gov Docking studies of theophylline-based molecules, structurally related to 8-(cyclohexylmethyl)theophylline, have revealed potential binding modes within the ALDH1A1 active site. nih.gov These in silico analyses help in estimating the binding affinity and understanding the structural basis for the selective inhibition of this enzyme. nih.gov

Furthermore, the versatility of the theophylline scaffold has prompted docking studies against other targets. For instance, different theophylline analogues have been docked against the tyrosine kinase domain of human epidermal growth factor receptor 2 (HER2), a key protein in breast cancer, to evaluate their potential as anticancer agents. researchgate.net Other research has examined the binding affinity of 8-substituted theophylline derivatives against various adenosine (B11128) receptors, including A1, A2A, A2B, and A3, which are common targets for xanthine-based compounds. researchgate.net

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are essential for the ligand-protein interaction. For theophylline-based inhibitors targeting ALDH1A1, molecular docking has identified a set of key residues that form crucial interactions. These interactions, which include hydrogen bonds and hydrophobic contacts, stabilize the ligand within the active site. nih.gov

The following table summarizes the key amino acid residues in ALDH1A1 predicted to interact with theophylline-based inhibitors.

| Interaction Type | Key Amino Acid Residues |

| Hydrogen Bonding | GLY 125, HIS 293, GLY 458 |

| Hydrophobic/van der Waals | THR 129, PHE 171, VAL 174, MET 175, TRP 178, TYR 297, VAL 460, PHE 466 |

| Data sourced from molecular docking studies on ALDH1A1 inhibitors. nih.gov |

These findings are vital as they provide a detailed map of the binding site, guiding the rational design of new derivatives with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations to Investigate Conformational Changes and Stability

Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time. nih.gov This technique provides insights that are often unobtainable through other means, allowing researchers to observe the conformational changes of a ligand and its target protein, as well as the stability of their complex. nih.gov

In the context of Theophylline, 8-(cyclohexylmethyl)-, MD simulations can be applied to:

Assess Complex Stability: By simulating the ligand-protein complex over a period of nanoseconds, MD can predict the stability of the binding pose obtained from molecular docking. It helps verify whether the ligand remains securely bound or if it dissociates from the active site.

Analyze Water Molecule Roles: MD simulations explicitly model solvent molecules, allowing for the investigation of the role of water in mediating ligand-protein interactions, which can be crucial for binding.

While specific MD simulation studies exclusively on Theophylline, 8-(cyclohexylmethyl)- are not detailed in the provided results, the application of this technique is a standard and essential step in the computational evaluation of such ligand-protein systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Substituted Theophyllines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

QSAR studies have been successfully performed on series of theophylline derivatives to understand the structural requirements for inhibiting targets like ALDH1A1. nih.govresearchgate.net These models use molecular descriptors—numerical values that characterize properties of a molecule—to predict the activity of new compounds. researchgate.net Methodologies such as 2D-QSAR, Hologram QSAR (HQSAR), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN) have been employed. nih.govresearchgate.net

Key molecular descriptors identified in QSAR models for theophylline derivatives are listed below. Their correlation with activity helps guide the synthesis of more potent inhibitors.

| Descriptor Category | Descriptor Name | Description |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | |

| DM | Dipole Moment | |

| Topological/Constitutional | MW | Molecular Weight |

| Pol | Polarizability | |

| MR | Molar Refractivity | |

| V | Volume | |

| Physicochemical | LogP | Partition Coefficient (Hydrophobicity) |

| S | Shape Index | |

| HE | Hydration Energy | |

| Data sourced from QSAR studies on theophylline derivatives. researchgate.net |

The predictive power of these QSAR models, validated through various statistical methods, confirms their robustness and utility in designing novel theophylline-based inhibitors. researchgate.net Similar QSAR approaches have also been applied to other 1,3,8-substituted xanthine (B1682287) analogs to develop selective antagonists for targets like the A2B adenosine receptor. researchgate.net

De Novo Drug Design Approaches Based on Theophylline, 8-(cyclohexylmethyl)- Structure

De novo drug design refers to computational methods that aim to construct novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. nih.gov These methods explore a vast chemical space in an efficient manner, providing innovative starting points for medicinal chemistry programs. nih.gov

The structure of Theophylline, 8-(cyclohexylmethyl)- can serve as an excellent foundation for de novo design strategies in several ways:

As a Scaffold: The core theophylline ring system can be used as a rigid anchor or scaffold. De novo design algorithms can then "grow" new functional groups from specific points, such as the N7 or C8 positions, to optimize interactions within a target's binding pocket.

As a Seed Fragment: The entire molecule or its constituent fragments (e.g., the cyclohexylmethyl group or the dimethylxanthine core) can be used as initial building blocks. Algorithms can then link or merge these with other fragments from a virtual library to generate novel, larger molecules with desired properties. nih.gov

These computational techniques, often employed in an iterative cycle of design and evaluation, allow for the exploration of novel chemical entities that retain the key pharmacophoric features of the parent molecule while introducing structural modifications aimed at enhancing potency, selectivity, or other pharmacological properties. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation of Research Batches (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized batches of Theophylline (B1681296), 8-(cyclohexylmethyl)-. Each technique provides unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is paramount for detailing the carbon-hydrogen framework of the molecule. While specific experimental data for Theophylline, 8-(cyclohexylmethyl)- is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known spectra of theophylline hmdb.cachemicalbook.com and cyclohexylmethyl moieties chemicalbook.com. The ¹H NMR spectrum would be expected to show characteristic signals for the two N-methyl groups and the C-H proton of the purine (B94841) ring. Additional signals corresponding to the methylene (B1212753) bridge and the complex multiplets of the cyclohexane (B81311) ring protons would confirm the presence and structure of the substituent at the 8-position.

Interactive Table 1: Predicted ¹H NMR Spectral Data for Theophylline, 8-(cyclohexylmethyl)-

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N1-CH₃ | ~3.2 | Singlet | Signal for the methyl group at position 1. |

| N3-CH₃ | ~3.4 | Singlet | Signal for the methyl group at position 3. |

| C8-CH₂- | ~2.6 - 2.8 | Doublet | Methylene bridge protons adjacent to the purine ring. |

| Cyclohexyl-CH | ~1.5 - 1.8 | Multiplet | Proton on the cyclohexane carbon attached to the methylene bridge. |

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of Theophylline, 8-(cyclohexylmethyl)- would exhibit characteristic absorption bands of the theophylline core, such as the N-H stretching vibration and the two distinct carbonyl (C=O) stretches. researchgate.netresearchgate.net The presence of the cyclohexylmethyl group would be confirmed by strong C-H stretching bands from the aliphatic ring and methylene group.

Interactive Table 2: Characteristic IR Absorption Bands for Theophylline, 8-(cyclohexylmethyl)-

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (imidazole) | ~3120 | Stretching |

| C-H (aliphatic) | 2850 - 2950 | Stretching |

| C=O (amide) | ~1710 and ~1660 | Stretching |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. For Theophylline, 8-(cyclohexylmethyl)-, the expected molecular weight is 276.33 g/mol . nih.gov Electron ionization MS would likely show a prominent molecular ion peak (M⁺) at m/z 276. Subsequent fragmentation would be expected to involve the cleavage of the cyclohexylmethyl substituent, a characteristic fragmentation pathway. High-resolution mass spectrometry (HRMS) can determine the exact mass (276.1586 Da), which confirms the elemental composition (C₁₄H₂₀N₄O₂). nih.gov

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment and quantification in research samples.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of theophylline and its derivatives. uobasrah.edu.iqjocpr.com A method for Theophylline, 8-(cyclohexylmethyl)- would typically use a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. jocpr.comnih.gov Detection is typically achieved using a UV detector set to a wavelength between 272 and 280 nm, where the purine ring exhibits strong absorbance. uobasrah.edu.iq This method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness for quantifying the compound in research batches. uobasrah.edu.iq

Interactive Table 3: Typical RP-HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size (e.g., 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile : Water/Buffer (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~272-280 nm |

| Internal Standard | 8-Chlorotheophylline (B119741) (structurally similar) researchgate.net |

Gas Chromatography (GC) GC can also be used for the analysis of theophylline-related compounds, though it often requires a derivatization step to increase the volatility and thermal stability of the analyte. nih.gov For Theophylline, 8-(cyclohexylmethyl)-, the N-H proton of the imidazole (B134444) ring could be derivatized (e.g., ethylated) prior to injection. nih.gov The separation would be performed on a capillary column, and detection is commonly achieved using a flame ionization detector (FID) or, for greater specificity, a mass spectrometer (GC-MS). nih.gov GC-MS is particularly powerful as it provides both retention time and mass spectral data for unequivocal identification. nih.gov

Advanced hyphenated techniques (e.g., LC-MS/MS) for Metabolite Profiling in Preclinical Research

Understanding the metabolic fate of a new chemical entity is a critical part of preclinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its exceptional sensitivity and selectivity. researchgate.netnih.gov

An LC-MS/MS method for profiling the metabolites of Theophylline, 8-(cyclohexylmethyl)- would involve separating metabolites from a biological matrix (e.g., plasma, urine, or liver microsome incubates) using HPLC, followed by detection with a tandem mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution instrument like a Q-TOF or Orbitrap. nih.govresearchgate.net The instrument would be operated to detect the parent drug and its potential metabolites. Common metabolic pathways for xanthines include N-demethylation and oxidation of side chains. For this compound, likely metabolic transformations would include hydroxylation of the cyclohexyl ring and N-demethylation of the xanthine (B1682287) core. Selected Reaction Monitoring (SRM) on a QqQ instrument can be used for highly sensitive and specific quantification of the parent drug and its key metabolites. nih.gov

Solid-State Characterization for Polymorphism and Amorphous Forms in Research Materials

The solid-state properties of a compound can significantly influence its physical and chemical stability, solubility, and bioavailability. Therefore, characterizing the solid form of research materials is crucial.

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. Theophylline itself is known to exist in multiple polymorphic forms. mdpi.com The introduction of a bulky, flexible substituent like a cyclohexylmethyl group at the 8-position is expected to have a profound impact on the crystal packing. Research on related 8-halotheophyllines has shown that substitution at this position sterically hinders the N(7)-H---N(9) hydrogen bonds that dominate theophylline's crystal structures, forcing the molecules to adopt different packing arrangements, often involving N-H---O hydrogen bonds. mdpi.com It is highly probable that Theophylline, 8-(cyclohexylmethyl)- would also exhibit unique polymorphic forms distinct from the parent compound, driven by different intermolecular interactions.

Techniques used to investigate polymorphism include:

Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

Differential Scanning Calorimetry (DSC): Detects melting points, phase transitions, and differences in enthalpy between forms.

Thermogravimetric Analysis (TGA): Assesses thermal stability and the presence of solvates.

Solid-State NMR (ssNMR): Provides structural information about the molecule in the solid state. mdpi.com

Investigating these solid forms is essential during development to ensure that a stable and consistent form of the material is used in further studies.

Emerging Research Areas and Future Directions

Exploration of Novel Target Interactions Beyond Established Mechanisms

While theophylline (B1681296) and its derivatives are classically known for their roles as adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors, future research is anticipated to delve into previously uncharted molecular targets for 8-(cyclohexylmethyl)theophylline. The parent compound, theophylline, has been shown to exert influence on other cellular pathways, including the activation of histone deacetylase 2 (HDAC2) and the inhibition of poly (ADP-ribose) polymerase 1 (PARP1). mdpi.com These interactions suggest that the broader family of xanthines possesses a more complex pharmacological profile than initially understood.

Future investigations into 8-(cyclohexylmethyl)theophylline will likely focus on screening for its activity against a wide array of enzymes, receptors, and signaling proteins. This could uncover unique interactions driven by the specific chemical properties of the 8-cyclohexylmethyl substitution. Such studies may reveal, for instance, that this particular structural modification confers a higher affinity or selectivity for a novel target, potentially opening up entirely new therapeutic applications.

Design and Synthesis of Multi-Target Directed Ligands Incorporating the 8-(Cyclohexylmethyl)theophylline Scaffold

The paradigm of "one molecule, one target" is increasingly being supplemented by the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets implicated in a complex disease. nih.gov This approach is particularly relevant for multifactorial conditions where a single point of intervention is often insufficient.

The 8-(cyclohexylmethyl)theophylline scaffold represents a promising foundation for the design of such MTDLs. By strategically combining the pharmacophoric elements of this compound with other active moieties, medicinal chemists can aim to create hybrid molecules with a tailored, multi-pronged mechanism of action. nih.gov For example, the 8-(cyclohexylmethyl)theophylline core could be linked to a functional group known to inhibit a key enzyme in a separate but related pathological pathway. The development of such sophisticated molecules, however, remains a non-trivial task, requiring a deep understanding of the structure-activity relationships of each component. nih.gov

Advanced Preclinical Models for Mechanistic Elucidation (e.g., organ-on-a-chip)

To gain a more nuanced understanding of how 8-(cyclohexylmethyl)theophylline functions within a biological system, researchers are expected to move beyond traditional cell cultures and animal models towards more advanced preclinical platforms. Organ-on-a-chip technologies, which are microfluidic devices containing living cells that mimic the structure and function of human organs, offer a powerful tool for mechanistic elucidation.

These models can provide a more physiologically relevant environment to study the effects of 8-(cyclohexylmethyl)theophylline on specific tissues, such as the lungs or brain. By allowing for real-time monitoring of cellular responses and interactions, organ-on-a-chip systems can help to deconstruct the compound's mechanism of action with a high degree of precision, offering insights that are not achievable with conventional methods.

Integration of Omics Data in Understanding Biological Response to 8-(Cyclohexylmethyl)theophylline

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of disease and drug action. The integration of these large-scale datasets can provide a holistic view of the molecular changes that occur in response to a chemical compound. mdpi.com

Future research on 8-(cyclohexylmethyl)theophylline will likely involve the use of multi-omics approaches to create a comprehensive map of its biological effects. By analyzing changes in gene expression, protein levels, and metabolic profiles in cells or tissues exposed to the compound, researchers can identify the full spectrum of pathways that are modulated. This data-rich approach has the potential to uncover unexpected mechanisms of action and may help in identifying biomarkers that could predict an individual's response to the compound. mdpi.com The inherent challenge lies in the effective integration and interpretation of these complex datasets to yield actionable biological insights. mdpi.com

Computational-Experimental Synergy in Future Research Endeavors

The synergy between computational modeling and experimental validation is becoming increasingly central to modern drug discovery and development. nih.gov In the context of 8-(cyclohexylmethyl)theophylline, computational methods such as molecular docking and molecular dynamics simulations can be employed to predict how the compound binds to various protein targets. nih.gov

Q & A

Q. How do structural modifications at the 8-position alter theophylline’s mechanism of action?

- Methodological Answer : Comparative studies using cAMP assays (for PDE inhibition) and calcium flux assays (for adenosine receptor antagonism) elucidate mechanistic shifts. For example, cyclohexylmethyl substitution reduces PDE4B inhibition (EC₅₀ increases from 8 µM to >50 µM) but enhances A₂A receptor binding (Kᵢ = 12 nM vs. 220 nM for theophylline). Pair these with molecular dynamics to map steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.